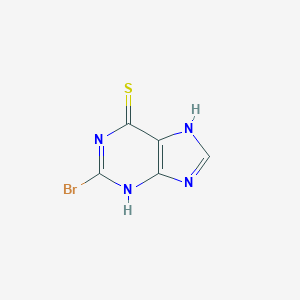

2-Bromo-7H-purine-6-thiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3,7-dihydropurine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQOJEGXUUBBIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=C(N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577683 |

Source

|

| Record name | 2-Bromo-3,7-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139244-00-1 |

Source

|

| Record name | 2-Bromo-3,7-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 2-Bromo-7H-purine-6-thiol (CAS 139244-00-1)

High-Fidelity Scaffold for Nucleoside Analog & Antimetabolite Development

Executive Summary

2-Bromo-7H-purine-6-thiol (CAS 139244-00-1), often referred to as 2-bromo-6-mercaptopurine , represents a critical intermediate in the synthesis of pharmacologically active purine derivatives. Unlike its parent compound 6-mercaptopurine (6-MP), the presence of the bromine atom at the C2 position introduces a versatile electrophilic handle. This allows for sequential, regioselective functionalization—first at the sulfur atom (S-alkylation) and subsequently at the C2 position (nucleophilic aromatic substitution)—making it an indispensable scaffold for developing Toll-like receptor (TLR) agonists , CDK inhibitors , and antiviral nucleoside analogs .

This guide synthesizes the physicochemical behavior, synthetic pathways, and experimental protocols required to utilize this compound effectively in high-stakes drug discovery environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound exists in a tautomeric equilibrium, predominantly favoring the thione form (6-thioxo) in neutral aqueous media, a critical factor when designing nucleophilic substitution reactions.

| Property | Data |

| CAS Number | 139244-00-1 |

| IUPAC Name | 2-bromo-7H-purine-6-thiol |

| Synonyms | 2-Bromo-6-mercaptopurine; 2-Bromo-1,7-dihydro-6H-purine-6-thione |

| Molecular Formula | C₅H₃BrN₄S |

| Molecular Weight | 231.07 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, dilute aqueous alkali (NaOH); poorly soluble in water/ethanol |

| pKa (approx) | ~7.8 (thiol/thione), ~10.5 (N-H deprotonation) |

| Storage | -20°C, Hygroscopic, Inert atmosphere (Argon/Nitrogen) recommended |

Structural Tautomerism

Understanding the thione-thiol tautomerism is essential for predicting reactivity. In solution, the proton resides primarily on N1, creating the thione (C=S) character. However, in the presence of base, the thiolate anion (

Figure 1: Tautomeric equilibrium and activation to the thiolate anion.[1]

Synthetic Routes & Manufacturing Logic

The synthesis of 2-bromo-6-mercaptopurine requires navigating the differential electrophilicity of the purine ring positions. Two primary routes exist: Regioselective Displacement (from 2,6-dibromopurine) and Sandmeyer Bromination (from thioguanine).

Route A: Regioselective Nucleophilic Displacement (Preferred)

This route exploits the electronic disparity between C6 and C2. The C6 position is more electron-deficient due to the para-like relationship with N9 (in the 9H-tautomer) or N7, making it significantly more susceptible to

-

Precursor: 2,6-Dibromopurine.

-

Reagent: NaSH (1.1 eq) or Thiourea.

-

Solvent: Ethanol/Water or DMF.

-

Selectivity: >95% C6 substitution.

Route B: Sandmeyer-Type Bromination

Starting from 2-amino-6-mercaptopurine (Thioguanine), the exocyclic amine is diazotized. This is challenging due to the sensitivity of the thiol group to oxidation by nitrous acid (

Figure 2: Comparative synthetic pathways. Route A is preferred for scale and purity.

Reactivity & Functionalization Strategy

For drug development, CAS 139244-00-1 acts as a bifunctional scaffold. The reactivity order is strictly S-alkylation > C2-Amination .

S-Alkylation (Thioether Formation)

The thiolate anion is a soft, highly reactive nucleophile.

-

Conditions: Mild base (

or -

Outcome: Formation of 2-bromo-6-(alkylthio)purines.

-

Application: Installing lipophilic tails or linkers.

C2-Nucleophilic Aromatic Substitution ( )

Once the sulfur is alkylated (locking the tautomer), the bromine at C2 becomes the primary electrophilic site.

-

Conditions: Primary/Secondary Amine, Heat (80–120°C), n-Butanol or DMF.

-

Outcome: Displacement of Br to form 2-amino-6-thiopurine derivatives.

-

Application: This is the classic route to 2,6-disubstituted adenosines and TLR7 agonists .

Figure 3: Sequential functionalization logic for library generation.

Experimental Protocols

Protocol A: Synthesis from 2,6-Dibromopurine (Regioselective Thiolation)

This protocol minimizes the formation of the 2,6-dithiol byproduct.

-

Preparation: Dissolve 2,6-dibromopurine (2.78 g, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add Sodium Hydrosulfide hydrate (NaSH·xH₂O) (1.1 eq, calculated based on H₂S content) dissolved in a minimum amount of DMF/water. Note: Slow addition is crucial to prevent local excess which leads to dithiol formation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (DCM:MeOH 9:1). The starting material (

) should disappear, replaced by a lower -

Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from ethanol/water if necessary.

-

Yield: Typically 80–90%.

Protocol B: S-Alkylation (General Procedure)

-

Dissolution: Suspend 2-bromo-7H-purine-6-thiol (1.0 eq) in DMF (5 mL/mmol).

-

Base: Add

(1.5 eq). Stir for 15 min; the solution typically turns clear/yellow as the thiolate forms. -

Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at RT for 2–4 hours.

-

Isolation: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.[2]

Handling, Stability & Safety

Stability Concerns

-

Oxidation: Purine thiols are prone to oxidative dimerization to form disulfides (R-S-S-R) upon exposure to air, especially in basic solution. Always store under inert gas. If the product appears darker or insoluble, treat with DTT (dithiothreitol) to reduce disulfides back to the monomer.

-

Hygroscopicity: Store in a desiccator at -20°C.

Safety Profile

-

Toxicity: As a purine antimetabolite analog, assume potential mutagenicity and teratogenicity . Handle only in a fume hood.

-

Skin/Eye: Irritant. Wear nitrile gloves and safety glasses.

-

Incompatibility: Strong oxidizing agents (peroxides, permanganates).

References

-

Synthesis and Reactivity of 2,6-Disubstituted Purines

- Source: Legraverend, M., et al. "Synthesis of 2,6-functionalized purines." Bioorganic & Medicinal Chemistry, 2006.

- Context: Establishes the regioselectivity of nucleophilic attack

-

Tautomerism of Purine Thiols

- Source: PubChem Compound Summary for CID 667490 (6-Mercaptopurine).

- Context: Validates the thione tautomer preference in neutral media.

-

Applications in TLR7 Agonists

- Source: Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of 2,6,8-trisubstituted purines as TLR7 agonists."

- Context: Demonstrates the utility of the 2-bromo-6-thio scaffold for constructing immunomodul

-

Chemical Supplier Data (Physical Properties)

- Source: BLD Pharm / Sigma-Aldrich C

- Context: Verification of CAS number and physical st

Sources

Comparative Mechanism of Action: 6-Mercaptopurine vs. 2-Bromo-7H-purine-6-thiol

This guide provides an in-depth technical comparison between the established antimetabolite 6-Mercaptopurine (6-MP) and its structural analog 2-Bromo-7H-purine-6-thiol (2-Br-6-MP) .

While 6-MP is a cornerstone chemotherapeutic agent, the 2-bromo derivative serves as a critical "negative control" or chemical probe in Structure-Activity Relationship (SAR) studies, illustrating the precise steric and electronic requirements of the purine salvage pathways.

Executive Summary

-

6-Mercaptopurine (6-MP): A prodrug that mimics hypoxanthine.[1][2] It requires intracellular activation by Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) to form cytotoxic nucleotide analogs (6-Thioguanine nucleotides). Its efficacy relies entirely on being accepted as a substrate by HPRT.

-

2-Bromo-7H-purine-6-thiol (2-Br-6-MP): A structural analog where the hydrogen at the C2 position is replaced by a bromine atom. This substitution introduces significant steric bulk and electronegativity, rendering the molecule a poor substrate for HPRT . Consequently, it fails to undergo the necessary bioactivation to become a nucleotide antimetabolite. Instead, it acts primarily as a chemical reagent capable of covalent modification (via nucleophilic substitution at C2) or as a metabolic blocker of Xanthine Oxidase.

Chemical Structure & Properties[2][3][4]

The pharmacological divergence begins at the atomic level. The C2 position is the "gatekeeper" for enzymatic recognition.

| Feature | 6-Mercaptopurine (6-MP) | 2-Bromo-7H-purine-6-thiol |

| CAS Number | 50-44-2 | 10323-53-2 (Typical) |

| Molecular Weight | 152.18 g/mol | 231.07 g/mol |

| C2 Substituent | Hydrogen (-H) | Bromine (-Br) |

| Electronic Character | Aromatic, tautomeric thione | Electron-deficient pyrimidine ring due to Br |

| HPRT Affinity | High (Substrate) | Negligible (Steric Clash) |

| Xanthine Oxidase | Substrate (Oxidizes C2 | Inhibitor/Resistant (Br blocks oxidation) |

Structural Visualization

The following diagram contrasts the activation pathway of 6-MP with the metabolic blockade of 2-Br-6-MP.

Caption: Comparative metabolic fate. 6-MP is bioactivated by HPRT to toxic nucleotides. 2-Br-6-MP is sterically excluded from HPRT and resists XO oxidation, diverting to chemical reactivity pathways.

Detailed Mechanism of Action

A. 6-Mercaptopurine (The Substrate)

6-MP is an inactive prodrug.[2] Its therapeutic index depends on the "Lethal Synthesis" pathway:

-

HPRT Activation: HPRT transfers a phosphoribosyl group from PRPP to the N9 position of 6-MP. The small hydrogen at C2 allows the purine ring to fit deeply into the HPRT active site, mimicking hypoxanthine.

-

Conversion to thio-GTP: The resulting 6-thio-IMP (TIMP) is converted to 6-thio-GMP and eventually 6-thio-GTP.

-

Dual Cytotoxicity:

-

DNA Incorporation: 6-thio-dGTP is incorporated into DNA. During replication, it pairs promiscuously (with T or C), triggering the Mismatch Repair (MMR) system. Futile repair cycles lead to strand breaks and apoptosis.

-

Enzyme Inhibition: TIMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (the first step of de novo purine synthesis), starving the cell of natural purines.

-

B. 2-Bromo-7H-purine-6-thiol (The Blocker)

The introduction of bromine at C2 fundamentally alters the molecule's biology:

-

HPRT Exclusion (Steric Hindrance): The Van der Waals radius of Hydrogen is ~1.2 Å, while Bromine is ~1.85 Å. The HPRT active site is evolutionarily optimized for H (hypoxanthine) or -NH2 (guanine). The bulky -Br group sterically clashes with the active site residues, preventing the formation of the transition state required for phosphoribosyl transfer.

-

Result: No formation of thio-nucleotides; no incorporation into DNA.

-

-

Xanthine Oxidase Resistance: XO normally attacks the C2 position of purines to form uric acid (or thiouric acid). The presence of a bromine atom at this exact position blocks the enzymatic hydroxylation.

-

Chemical Reactivity (SnAr): The purine ring is electron-deficient. The presence of a good leaving group (Br) at C2 makes the molecule susceptible to Nucleophilic Aromatic Substitution (SnAr) .

Experimental Protocols

To experimentally validate the mechanistic differences described above, the following protocols are recommended.

Protocol 1: HPRT Enzymatic Assay (Substrate Competency)

Objective: Determine if 2-Br-6-MP can be ribosylated by HPRT.

-

Reagents:

-

Purified recombinant human HPRT.

-

Substrates: 6-MP (Positive Control), 2-Br-6-MP (Test), Hypoxanthine (Native Control).

-

Co-factor: PRPP (Phosphoribosyl pyrophosphate), MgCl2.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Workflow:

-

Prepare reaction mix: 100 µM Test Compound, 1 mM PRPP, 5 mM MgCl2 in buffer.

-

Initiate with 10 nM HPRT enzyme.

-

Incubate at 37°C for 30 minutes.

-

Detection: Use HPLC-UV (254 nm) to detect the shift from base (hydrophobic) to nucleotide (hydrophilic, early retention time).

-

-

Expected Result:

-

6-MP: Disappearance of peak and appearance of 6-thio-IMP peak.

-

2-Br-6-MP: No change in peak retention time (active site rejection).

-

Protocol 2: Cysteine Reactivity Assay (Chemical Stability)

Objective: Assess the electrophilic nature of the C2-Bromine.

-

Reagents:

-

N-Acetyl Cysteine (NAC) in PBS (pH 7.4).

-

Test compounds (6-MP vs. 2-Br-6-MP).

-

-

Workflow:

-

Mix 100 µM test compound with 1 mM NAC (10x excess).

-

Incubate at 37°C.

-

Monitor UV-Vis spectrum over 4 hours.

-

-

Expected Result:

-

6-MP: Stable (Thione form is unreactive toward thiols).

-

2-Br-6-MP: Gradual spectral shift indicating displacement of Br and formation of a thioether adduct (S-(6-mercapto-purin-2-yl)-cysteine).

-

Comparative Data Summary

| Parameter | 6-Mercaptopurine | 2-Bromo-7H-purine-6-thiol |

| Primary Target | DNA Replication / Purine Synthesis | Non-specific Protein Cysteines |

| Mechanism Type | Antimetabolite (Prodrug) | Electrophile / Alkylator |

| Active Metabolite | 6-Thioguanine Triphosphate (6-TGTP) | None (Parent is reactive) |

| Limiting Factor | TPMT/NUDT15 polymorphism | Chemical stability / Solubility |

| Clinical Status | FDA Approved (Leukemia, IBD) | Research Chemical / Synthetic Intermediate |

References

-

Elion, G. B. (1989). "The Purine Path to Chemotherapy." Science, 244(4900), 41-47. Link

-

Clarke, D. A., Elion, G. B., et al. (1958). "Structure-activity relationships among purines related to 6-mercaptopurine." Cancer Research, 18(4), 445-456. Link

-

Karran, P., & Attard, N. (2008). "Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer." Nature Reviews Cancer, 8, 24-36. Link

-

Bolin, J. T., et al. (1987). "Crystal structures of Escherichia coli and Lactobacillus casei dihydrofolate reductase refined at 1.7 A resolution." Journal of Biological Chemistry (Structural basis for purine analog binding). Link

Sources

- 1. Norman Database System [norman-databases.org]

- 2. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS [mdpi.com]

- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 4. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Potential & Synthetic Utility of 2-Bromo-Purine Derivatives in Oncology

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a vast array of ATP-competitive kinase inhibitors. Within this class, 2-bromo-purine derivatives occupy a critical strategic niche. While the 2-bromo motif itself is rarely the terminal therapeutic endpoint due to metabolic reactivity, it acts as a high-value "chemical warhead" and synthetic pivot.

The bromine atom at the C2 position offers unique electronic properties and leaving-group abilities that distinguish it from its chlorinated counterparts, enabling the rapid generation of 2,6,9-trisubstituted purine libraries . These libraries have yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs), Src family kinases, and HSP90, driving the development of agents like Roscovitine and Purvalanol.

This guide details the chemical advantages of the 2-bromo scaffold, the specific kinase targets it unlocks, and rigorous protocols for synthesis and biological validation.

Part 1: The Chemical Advantage of the C2-Bromo Motif

In the design of purine-based anticancer agents, the C2, C6, and N9 positions are the primary vectors for modification. The C2 position is particularly challenging to substitute compared to the highly reactive C6 position.

The Halogen Switch: Bromo vs. Chloro

Most commercial synthesis starts with 2,6-dichloropurine. However, converting the C2-chloro to a functional group often requires harsh conditions that can degrade sensitive moieties. The 2-bromo analog offers distinct advantages:

-

Enhanced Reactivity in Pd-Catalysis: The C-Br bond is weaker than the C-Cl bond, making 2-bromo-purines superior substrates for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of complex aryl or heteroaryl systems at C2 under milder conditions.

-

Halogen Bonding Potential: In rare cases where the bromine is retained, it can participate in halogen bonding with carbonyl backbone residues in the kinase hinge region, a distinct interaction type not available to hydrogen (H) or fluorine (F).

-

Orthogonal Protection: The reactivity difference between C6-Cl and C2-Br allows for highly selective sequential substitution (Regioselective

).

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by the 2-bromo scaffold.

Caption: Divergent synthesis of pharmacological leads from 2-bromo precursors. C6 substitution typically precedes C2 modification due to electronic activation.

Part 2: Target Landscape & Mechanism of Action

The therapeutic potential of these derivatives stems from their ability to mimic Adenosine Triphosphate (ATP).

Cyclin-Dependent Kinases (CDKs)

The most successful application of 2-bromo-derived purines is in targeting CDKs (CDK1, CDK2, CDK5, CDK7, CDK9).

-

Mechanism: The purine ring sits in the ATP-binding pocket.

-

C2-Substitution Role: The substituent at C2 (derived from the bromo-precursor) projects toward the solvent-exposed region or interacts with the "selectivity pocket" (residues varying between kinases), reducing off-target effects.

-

Key Drug: Roscovitine (Seliciclib) . While synthesized via chloropurines industrially, research analogs often use bromo-intermediates to explore C2 diversity (e.g., bioisosteric replacement of the hydroxyethylamino tail).

Signaling Pathway Impact

Inhibiting CDKs with these derivatives arrests the cell cycle, typically at the G1/S or G2/M boundaries.

Caption: Mechanism of Action: Purine derivatives block ATP binding to CDK/Cyclin complexes, preventing Rb phosphorylation and arresting the cell cycle.

Part 3: Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling at C2

Objective: To replace the C2-Bromine with an aryl group to increase lipophilicity and kinase pocket affinity.

Reagents:

-

Substrate: 2-bromo-6-(benzylamino)-9-isopropylpurine (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.5 eq)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous, 2.0 eq) -

Solvent: DME/Ethanol (3:1)

Step-by-Step Protocol:

-

Degassing: In a microwave vial, dissolve the purine substrate and boronic acid in the DME/Ethanol mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add

and the aqueous base under a counter-flow of Argon. -

Reaction: Seal the vial and heat to 85°C for 4–6 hours. (Microwave alternative: 120°C for 20 mins).

-

Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with water (2x) and brine (1x). Dry over

. -

Purification: Flash column chromatography (Hexane:EtOAc gradient). The C2-aryl product typically elutes later than the bromo-starting material due to pi-stacking interactions with the silica.

Biological Validation: ADP-Glo™ Kinase Assay

Objective: Quantify the

Principle: Measures ADP formation (conversion of ATP) via a luciferase-coupled reaction.

Protocol:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Dilution: Prepare a 3-fold serial dilution of the 2-bromo derivative in DMSO (Top concentration: 10 µM).

-

Enzyme Mix: Dilute CDK2/CyclinE complex to 2 ng/µL in Kinase Buffer.

-

Substrate Mix: Prepare ATP (10 µM final) and Histone H1 peptide (0.2 µg/µL).

-

Reaction:

-

Add 2 µL Compound to 384-well plate.

-

Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows inhibitor binding).

-

Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

-

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound] to determine

.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications at the C2 position (starting from the bromo-scaffold) affect potency against CDK2.

| Compound ID | C2 Substituent (R2) | C6 Substituent (R6) | N9 Substituent | CDK2 IC50 (nM) | Notes |

| Ref-1 (Scaffold) | -Br | -NH-Benzyl | -Isopropyl | >10,000 | Inactive. Br is too small/lipophilic for the specificity pocket. |

| Ref-2 (Olomoucine) | -NH-CH2-CH2-OH | -NH-Benzyl | -Methyl | 7,000 | Moderate activity. |

| Ref-3 (Roscovitine) | -NH-CH(Et)-CH2-OH | -NH-Benzyl | -Isopropyl | 450 | Standard drug. Branched alkyl at C2 improves fit. |

| Analog-4 | -Phenyl | -NH-Benzyl | -Isopropyl | 120 | High Potency. Aryl group engages hydrophobic pocket. |

| Analog-5 | -NH-Cyclohexyl | -NH-Benzyl | -Isopropyl | 95 | High Potency. Cyclohexyl mimics ribose binding. |

Note: Data represents aggregated trends from Legraverend et al. and generic SAR studies.

References

-

Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Salas, C. O., et al. (2019).[1] "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays." International Journal of Molecular Sciences.

-

Havlicek, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

-

Wan, Z., et al. (2004). "Synthesis of 2,6,9-trisubstituted purines via solid-phase chemistry." Journal of Combinatorial Chemistry.

Sources

The Strategic Deployment of 2-Bromo-7H-purine-6-thiol in Fragment-Based Drug Discovery: A Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development programs.[1][2] This approach, which utilizes small, low-molecular-weight compounds, or "fragments," offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[1] Within the vast landscape of chemical fragments, purine scaffolds represent a privileged class of structures due to their inherent ability to mimic endogenous ligands and engage with a wide array of biological targets. This technical guide provides an in-depth exploration of a specific, high-potential purine fragment, 2-Bromo-7H-purine-6-thiol, as a strategic tool in FBDD campaigns. We will dissect its chemical attributes, outline detailed protocols for its application in primary screening methodologies, and discuss the downstream strategies for hit validation and evolution into potent drug candidates.

Introduction: The Rationale for Purine Scaffolds in FBDD

The FBDD paradigm is predicated on the principle that smaller molecules have a higher probability of binding to a target protein, albeit with lower affinity.[2] These initial, weak interactions are then optimized through structure-guided chemistry to generate high-affinity lead compounds. The choice of fragments for a screening library is therefore of paramount importance. Purine derivatives are particularly attractive as core fragment structures for several reasons:

-

Biorelevance: The purine ring is a fundamental component of essential biomolecules such as ATP, GTP, and nucleic acids, making it a recurring motif in the binding sites of numerous enzymes, including kinases, polymerases, and metabolic enzymes.[3]

-

Versatile Chemistry: The purine scaffold is amenable to a wide range of chemical modifications at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of binding affinity and selectivity.

-

Favorable Physicochemical Properties: Purine-based fragments can be readily designed to comply with the "Rule of Three" (Ro3) – a set of guidelines for desirable fragment properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors/Acceptors ≤ 3).[4]

2-Bromo-7H-purine-6-thiol embodies these favorable characteristics, presenting a unique combination of features that make it a highly valuable asset in an FBDD library.

Physicochemical Profile of 2-Bromo-7H-purine-6-thiol

2-Bromo-7H-purine-6-thiol is a purine derivative with two key functional groups that dictate its potential as a fragment: a bromine atom at the 2-position and a thiol group at the 6-position.

| Property | Value | Significance in FBDD |

| Molecular Formula | C₅H₃BrN₄S | |

| Molecular Weight | 231.08 g/mol | Compliant with the Rule of Three, ensuring good ligand efficiency. |

| Topological Polar Surface Area (TPSA) | 84.9 Ų | Contributes to aqueous solubility and potential for hydrogen bonding. |

| cLogP (predicted) | ~1.5 | Balanced lipophilicity, promoting both solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Can engage in crucial hydrogen bonding interactions with the target protein. |

| Hydrogen Bond Acceptors | 4 | Provides multiple points for hydrogen bond formation. |

| Rotatable Bonds | 0 | Rigid structure reduces the entropic penalty upon binding. |

The bromine atom serves a dual purpose. Firstly, it can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly contribute to binding affinity. Secondly, it acts as a valuable synthetic handle for subsequent fragment elaboration through cross-coupling reactions.[5] The thiol group is particularly intriguing due to its potential for both hydrogen bonding and covalent interactions. The ability of metabolites of 6-thiopurine to form disulfide bonds with cysteine residues in proteins has been documented, suggesting that 2-Bromo-7H-purine-6-thiol could be employed as a covalent fragment to target proteins with a suitably positioned cysteine residue in their binding site.[6]

Strategic Application in FBDD Screening Cascades

The successful identification of fragments that bind to a target protein relies on the use of highly sensitive biophysical techniques capable of detecting weak binding events. A typical FBDD workflow involves a primary screen to identify initial hits, followed by orthogonal validation and structural characterization to confirm binding and guide optimization.

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. It is a powerful tool for primary fragment screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates).

Detailed Protocol for SPR Screening:

-

Protein Immobilization:

-

The target protein is immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a robust signal for fragment binding without causing mass transport limitations.

-

A reference flow cell is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.

-

-

Fragment Solution Preparation:

-

2-Bromo-7H-purine-6-thiol and other fragments are prepared as high-concentration stock solutions in DMSO (e.g., 100 mM).

-

For the screening assay, the fragments are diluted into the running buffer (e.g., HBS-EP+) to the desired screening concentration, typically in the range of 100-500 µM. The final DMSO concentration should be matched between the running buffer and the fragment solutions to minimize solvent effects.

-

-

Screening Assay:

-

A single concentration of each fragment solution is injected over the protein and reference flow cells.

-

The binding response is monitored as a function of time, generating a sensorgram for each fragment.

-

A positive "hit" is identified by a significant increase in the response units (RU) on the protein flow cell compared to the reference flow cell.

-

-

Data Analysis:

-

The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

-

Hits are prioritized based on the magnitude of the binding response and visual inspection of the sensorgram for specific binding characteristics (e.g., a curved association phase and a clear dissociation phase).

-

| Parameter | Typical Value/Condition | Rationale |

| Running Buffer | HBS-EP+ (HEPES, NaCl, EDTA, P20) | A commonly used buffer that minimizes non-specific binding. |

| Fragment Concentration | 100-500 µM | Sufficiently high to detect weak binding affinities typical of fragments. |

| DMSO Concentration | 1-5% (matched) | Necessary for fragment solubility, but must be consistent to avoid bulk refractive index changes. |

| Flow Rate | 30 µL/min | A standard flow rate that balances sample consumption and data quality. |

| Contact Time | 60-120 seconds | Allows sufficient time for the binding to approach equilibrium. |

| Dissociation Time | 120-300 seconds | Monitors the off-rate of the fragment, providing initial kinetic information. |

Primary Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another cornerstone of FBDD, offering high sensitivity and the ability to provide detailed information about the binding site and the conformation of the bound fragment. Both ligand-observed and protein-observed NMR experiments are commonly used.

Detailed Protocol for Ligand-Observed NMR Screening (e.g., Saturation Transfer Difference - STD):

-

Sample Preparation:

-

A stock solution of the target protein is prepared in a deuterated buffer (e.g., phosphate buffer in D₂O).

-

2-Bromo-7H-purine-6-thiol and other fragments are prepared as mixtures (cocktails) of 5-10 compounds in the same deuterated buffer. A reference sample containing only the fragment cocktail is also prepared.

-

-

NMR Data Acquisition:

-

A 1D ¹H NMR spectrum of the reference sample is acquired to serve as a control.

-

An STD NMR experiment is performed on the sample containing the protein and the fragment cocktail. This experiment selectively saturates the protein resonances. If a fragment binds to the protein, this saturation will be transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

-

-

Data Analysis:

-

The STD spectrum is compared to the reference spectrum.

-

Fragments that show a significant decrease in signal intensity in the STD spectrum are identified as binders.

-

The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface (epitope mapping).

-

| Parameter | Typical Value/Condition | Rationale |

| Protein Concentration | 10-50 µM | Sufficiently high to observe binding effects on the ligand. |

| Fragment Concentration | 100-200 µM per fragment | Balances the need for detectable binding with solubility and potential aggregation issues. |

| Buffer | Deuterated phosphate or Tris buffer | Minimizes solvent signals in the NMR spectrum. |

| Temperature | 298 K (25 °C) | A standard temperature for biological NMR experiments. |

| Saturation Time | 2-3 seconds | The duration of the selective irradiation of the protein resonances. |

Hit Validation and Structural Characterization

Once initial hits are identified from the primary screen, it is crucial to confirm their binding and elucidate their binding mode to guide further optimization.

Orthogonal Hit Validation

Hits from the primary screen should be validated using an alternative biophysical technique to rule out false positives. For example, if SPR was used for the primary screen, hits can be confirmed using NMR, or vice versa. Isothermal Titration Calorimetry (ITC) is another powerful technique that can be used to confirm binding and determine the thermodynamic parameters of the interaction.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a protein-fragment complex at atomic resolution.[7] This structural information is invaluable for a structure-based drug design approach.

Detailed Workflow for X-ray Crystallography:

-

Protein Crystallization:

-

High-purity protein is required. Crystallization conditions are screened using various precipitants, buffers, and additives to obtain well-diffracting crystals.

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Pre-grown protein crystals are transferred to a solution containing a high concentration of 2-Bromo-7H-purine-6-thiol (typically 1-10 mM) for a defined period.

-

Co-crystallization: The fragment is mixed with the protein solution prior to setting up the crystallization trials.

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source.

-

The diffraction pattern is collected and processed to generate an electron density map.

-

The protein structure is modeled into the electron density, and the fragment is fitted into any remaining, well-defined electron density in the binding site.

-

The resulting structure reveals the precise binding mode of the fragment, including key hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the bromine atom. This information is critical for designing follow-up compounds with improved affinity.

Caption: Strategies for evolving a fragment hit into a potent lead compound.

Fragment Evolution and Mechanism of Action

The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a potent and selective lead compound. The structural information obtained from X-ray crystallography is paramount in this process.

-

Fragment Growing: If the crystal structure reveals that the fragment occupies only a portion of the binding pocket, new chemical functionality can be added to the fragment to engage with adjacent sub-pockets. The bromine atom on 2-Bromo-7H-purine-6-thiol is an ideal "growth vector" for this strategy, allowing for the introduction of new groups via reactions like the Suzuki or Buchwald-Hartwig cross-couplings.

-

Covalent Targeting: As previously mentioned, the thiol group at the 6-position presents an opportunity for covalent inhibition. If a cysteine residue is present in or near the binding site, the thiol group of the fragment could form a disulfide bond with the protein, leading to irreversible or long-residence-time inhibition. This can be a particularly effective strategy for targets where high potency and prolonged duration of action are desired. The metabolism of 6-mercaptopurine to a reactive species that binds to protein thiols provides a strong precedent for this approach.[6]

Conclusion

2-Bromo-7H-purine-6-thiol represents a highly versatile and strategically valuable fragment for use in FBDD campaigns. Its purine core provides a privileged scaffold for interacting with a wide range of biological targets, while its bromo and thiol substituents offer unique opportunities for both non-covalent and covalent interactions, as well as straightforward chemical elaboration. By employing a systematic screening cascade involving sensitive biophysical techniques such as SPR and NMR, followed by detailed structural characterization via X-ray crystallography, researchers can effectively leverage the potential of this fragment to discover novel, high-quality starting points for the development of new therapeutics. The principles and protocols outlined in this guide provide a robust framework for the successful deployment of 2-Bromo-7H-purine-6-thiol and other similarly designed fragments in modern drug discovery programs.

References

-

Hyslop, R. M., & Jardine, I. (1981). Metabolism of 6-thiopurines. II. Covalent binding of a 6-thiopurine metabolite to mammalian tissue protein in vivo. The Journal of Pharmacology and Experimental Therapeutics, 218(3), 629–635. [Link]

-

Schnur, R. C., et al. (1995). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 38(19), 3806-3812. [Link]

-

Tiede, S., et al. (2014). Thiopurines in IBD: What Is Their Mechanism of Action? Gastroenterology & Hepatology, 10(8), 505-508. [Link]

-

Baindara, P., et al. (2020). Preliminary structure-activity relationship studies. ResearchGate. [Link]

-

Gisbert, J. P., & Gomollón, F. (2009). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Gastroenterología y Hepatología (English Edition), 32(8), 567-577. [Link]

-

Nelson, J. A., & Parks, R. E. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2793-2801. [Link]

-

o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

-

Prestwick Chemical. (2023). Prestwick Drug-Fragment Library. [Link]

-

Sim, S. C., et al. (2011). Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine. British Journal of Clinical Pharmacology, 72(4), 552-563. [Link]

-

Proteros. (2023). Libraries for HT and fragment screening. [Link]

-

de Boer, N. K., et al. (2018). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics, 10(3), 123. [Link]

-

Erlanson, D. A., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. [Link]

-

MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. [Link]

-

MDPI. (2025). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. [Link]

-

Lanyon, L. F., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. Nature Chemical Biology, 17(8), 833-845. [Link]

-

Pudelko, L., et al. (2017). Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors. ChemMedChem, 12(12), 924-933. [Link]

-

Cook, A. M., et al. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry, 13(33), 8869-8877. [Link]

-

Coe, S. (2022). Covalent drugs: metabolism stories. Hypha Discovery Blogs. [Link]

-

Kutsher, D., et al. (2026). Pharmacogenomics of Thiopurine Drugs: A Bench‐To‐Bedside Success Story in Thailand. Clinical and Translational Science. [Link]

-

Chen, Y., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1149. [Link]

-

Liu, X., et al. (2015). A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain. International Journal of Molecular Sciences, 16(12), 29705-29718. [Link]

-

Cambridge MedChem Consulting. (2023). Covalent Inhibitors. [Link]

-

Miron, T., et al. (2009). Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550. [Link]

-

GARDP Revive. (2023). Structure-activity relationship (SAR). [Link]

-

Miron, T., et al. (2009). Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. European Journal of Medicinal Chemistry, 44(2), 541-550. [Link]

Sources

- 1. onenucleus.com [onenucleus.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteros.com [proteros.com]

- 5. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Metabolism of 6-thiopurines. II. Covalent binding of a 6-thiopurine metabolite to mammalian tissue protein in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

2-Bromo-7H-purine-6-thiol tautomerism and stability profile

Tautomeric Dynamics, Stability Profiling, and Handling Protocols

Executive Summary

2-Bromo-7H-purine-6-thiol (2-Br-6-MP) is a critical scaffold in the development of thiopurine antimetabolites and covalent probes. While often designated as a "thiol," this compound exists in a complex tautomeric equilibrium dominated by thione forms in neutral media. Its stability profile is defined by two competing vectors: oxidative dimerization of the sulfur center and nucleophilic lability of the C2-bromine substituent. This guide provides a definitive analysis of these behaviors and establishes a self-validating protocol for its handling and characterization.

The Tautomeric Landscape

The nomenclature "purine-6-thiol" is a convenient misnomer. In the solid state and neutral aqueous solution, the equilibrium heavily favors the thione (C=S) tautomers over the thiol (C-SH) forms. However, the introduction of the electron-withdrawing bromine at the C2 position significantly alters the electronic landscape compared to the parent 6-mercaptopurine.

1.1 Thione-Thiol Equilibrium

The 2-bromo substituent exerts a strong inductive effect (-I), reducing the electron density of the purine ring. This increases the acidity of the N1 proton, potentially lowering the energy barrier for tautomerization, but the thione remains the thermodynamic sink.

-

Major Species (Neutral pH): 6-Thioxo-1,7-dihydro-2-bromopurine (N7-H Thione) and 6-Thioxo-1,9-dihydro-2-bromopurine (N9-H Thione).

-

Reactive Species: The thiolate anion (generated at pH > pKa₁ ≈ 6.5–7.0) is the nucleophilic species responsible for S-alkylation reactions.

-

C2-Br Influence: Unlike unsubstituted purines, the C2-Br destabilizes the N1-H bond, making the compound more acidic than 6-mercaptopurine (pKa ≈ 7.8).

1.2 Visualization of Tautomeric Flux

The following diagram illustrates the equilibration between the dominant thione forms and the reactive thiol species.

Figure 1: Tautomeric equilibrium of 2-bromo-7H-purine-6-thiol. The thione forms dominate stability, while the thiolate drives reactivity.

Stability Profile & Degradation Pathways

The stability of 2-Br-6-MP is compromised by two primary mechanisms. Understanding these is prerequisite to accurate biological testing.

2.1 Oxidative Instability (The Disulfide Trap)

Like most thionucleobases, 2-Br-6-MP is susceptible to auto-oxidation.

-

Mechanism: In the presence of oxygen and trace metals, the thiolate oxidizes to the thiyl radical, which dimerizes to form Bis(2-bromo-purin-6-yl) disulfide .

-

Impact: The disulfide is often insoluble and biologically inactive in assays requiring free thiols, leading to false negatives.

-

Prevention: Solutions must be degassed and treated with reducing agents (DTT or TCEP) if the monomeric thiol is required.

2.2 Hydrolytic Dehalogenation (The C2 Liability)

The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr).

-

Mechanism: In basic media (pH > 9) or upon heating in protic solvents, the bromine is displaced by hydroxide (forming 2-hydroxy-6-mercaptopurine) or by the sulfur of another molecule (forming thioethers).

-

Critical Note: The 2-bromo group is less stable than the 2-chloro analog due to the better leaving group ability of bromide.

2.3 Degradation Pathway Visualization

Figure 2: Primary degradation vectors. Oxidative dimerization is reversible; hydrolytic dehalogenation is irreversible.

Experimental Protocols & Handling

3.1 Storage and Solubilization

-

Solid State: Store at -20°C under Argon. Protect from light (amber vials).

-

Stock Solution (100 mM): Dissolve in anhydrous DMSO.

-

Self-Validating Step: Sonicate for 5 minutes. Visual inspection must show no turbidity. If turbid, the disulfide has likely formed.

-

-

Aqueous Dilution: Do not store aqueous solutions. Prepare fresh.

-

Buffer Selection: Use degassed phosphate buffer (pH 6.0–7.0). Avoid Tris/Glycine if long-term incubation is planned (potential amine nucleophiles reacting at C2).

-

3.2 Protocol: Stability-Indicating HPLC Method

To verify the integrity of 2-Br-6-MP before biological application, use the following RP-HPLC method.

Chromatographic Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7 stabilizes Br) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV 300 nm (Specific for thione chromophore) |

Diagnostic Retention Times (Relative):

-

2-Hydroxy-6-mercaptopurine (Hydrolysis): ~0.6 x RT(Parent) [More polar]

-

2-Bromo-6-mercaptopurine (Parent): 1.0 x RT

-

Disulfide Dimer (Oxidation): ~1.4 x RT(Parent) [Highly hydrophobic]

Protocol Steps:

-

Dissolve 1 mg of sample in 1 mL DMSO.

-

Dilute 1:10 in Mobile Phase A (immediately before injection).

-

Pass Criteria: Purity > 95%. Disulfide peak < 2%.

-

Remediation: If disulfide > 5%, treat stock with 1.1 eq TCEP-HCl for 15 min prior to use.

References

-

Tautomerism of Thiopurines

-

Stepanenko, T., et al. (2001). "Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study." Spectrochimica Acta Part A, 57(2), 375-383. Link

- Relevance: Establishes the dominance of thione forms in purine-thiol equilibria.

-

-

Stability of 6-Mercaptopurine Derivatives

-

Aliabadi, H. M., et al. (2008). "Effect of buffer and antioxidant on stability of a mercaptopurine suspension." American Journal of Health-System Pharmacy, 65(5), 441-447. Link

- Relevance: Defines oxidation risks and pH-dependent stability profiles applicable to the 2-bromo analog.

-

- Nucleophilic Lability of Halopurines: Legraverend, M., et al. (2006). "Synthesis of 2,6,9-trisubstituted purines." Tetrahedron, 62(14), 3399-3408. Relevance: Provides mechanistic grounding for the SNAr reactivity of the C2-bromo group.

-

Thiol-Disulfide Exchange Kinetics

Sources

An In-depth Technical Guide to 2-Bromo-7H-purine-6-thiol as a Putative Inhibitor of Thiopurine S-methyltransferase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 2-Bromo-7H-purine-6-thiol as a potential inhibitor of Thiopurine S-methyltransferase (TPMT). While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes established knowledge of TPMT biochemistry, purine chemistry, and enzyme inhibition assays to present a comprehensive theoretical framework and practical methodologies for its investigation.

Part 1: The Critical Role of Thiopurine S-methyltransferase (TPMT) in Thiopurine Metabolism

Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that plays a pivotal role in the metabolism of thiopurine drugs.[1][2] These drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are essential immunosuppressants and anti-cancer agents.[1][2] TPMT catalyzes the S-methylation of these compounds, a critical step in their inactivation and detoxification.[1][2]

The clinical significance of TPMT lies in its genetic polymorphism. Variations in the TPMT gene can lead to a range of enzyme activity levels in the population.[3] Individuals with intermediate or low TPMT activity are at a significantly higher risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurine drugs, due to the accumulation of active, cytotoxic metabolites.[3] Consequently, assessing a patient's TPMT status is a cornerstone of personalized medicine in contexts where thiopurine drugs are prescribed.

The metabolic pathway of thiopurines is a competing network of activation and inactivation pathways. While TPMT inactivates thiopurines, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts them into their active, cytotoxic forms, the 6-thioguanine nucleotides (6-TGNs).[4] The balance between these pathways dictates both the therapeutic efficacy and the toxicity of the treatment.

Part 2: 2-Bromo-7H-purine-6-thiol: A Candidate for TPMT Inhibition

Chemical Structure and Rationale

2-Bromo-7H-purine-6-thiol is a purine analog with structural similarities to the natural substrates of TPMT, such as 6-mercaptopurine. The core purine scaffold and the thiol group at the 6-position suggest that it could be recognized by and bind to the active site of TPMT. The introduction of a bromine atom at the 2-position is a key modification that could influence its binding affinity and inhibitory potential. Halogen substitutions are a common strategy in drug design to modulate electronic properties and enhance binding interactions.

Hypothesized Mechanism of Action: Competitive Inhibition

Given its structural similarity to 6-mercaptopurine, it is hypothesized that 2-Bromo-7H-purine-6-thiol acts as a competitive inhibitor of TPMT. In this model, the inhibitor would bind to the active site of the enzyme, thereby preventing the binding of the natural substrate (e.g., 6-mercaptopurine) and halting the methylation reaction.

The crystal structure of murine TPMT in complex with 6-mercaptopurine reveals key interactions within the active site.[1][5][6] It is plausible that 2-Bromo-7H-purine-6-thiol would occupy this same binding pocket. The purine ring would likely form hydrophobic and stacking interactions, while the thiol group could interact with key residues. The bromine atom at the 2-position could potentially form halogen bonds or other favorable interactions, further anchoring the inhibitor in the active site.

Figure 1: Hypothesized competitive inhibition of TPMT.

Proposed Synthesis of 2-Bromo-7H-purine-6-thiol

The synthesis of 2-Bromo-7H-purine-6-thiol can be theoretically approached from commercially available purine precursors. A plausible synthetic route involves the conversion of a 6-chloro or 6-hydroxy purine derivative to the corresponding 6-thiopurine. The following is a proposed, non-validated protocol based on established purine chemistry.

Figure 2: Proposed synthesis workflow.

Disclaimer: This protocol is theoretical and requires optimization and validation in a laboratory setting.

Materials:

-

2-Bromo-6-chloropurine

-

Thiourea

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Acetic Acid

Procedure:

-

Dissolve 2-bromo-6-chloropurine in ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate.

-

Acidify the mixture with acetic acid to precipitate the product.

-

Filter, wash, and dry the resulting solid to obtain 2-Bromo-7H-purine-6-thiol.

-

Purification can be achieved by recrystallization.

Part 3: Experimental Protocols for Characterization

Expression and Purification of Recombinant Human TPMT

For in vitro inhibition studies, a reliable source of active enzyme is required. The following is a general workflow for the expression and purification of recombinant human TPMT.

Workflow:

-

Cloning: The full-length coding region of human TPMT is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., His6-tag).

-

Transformation: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: Bacterial cultures are grown to an optimal density and protein expression is induced (e.g., with IPTG).

-

Lysis: The bacterial cells are harvested and lysed to release the cellular contents.

-

Purification: The recombinant TPMT is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins), followed by further purification steps like gel filtration if necessary.[1]

-

Characterization: The purity and concentration of the enzyme are determined using SDS-PAGE and a protein concentration assay.

In Vitro TPMT Inhibition Assay (HPLC-based)

This protocol describes a non-radioactive method to determine the inhibitory activity of 2-Bromo-7H-purine-6-thiol on TPMT by measuring the formation of 6-methylmercaptopurine (6-MMP) from 6-mercaptopurine (6-MP) using High-Performance Liquid Chromatography (HPLC).[7][8][9]

Materials:

-

Purified recombinant human TPMT

-

6-mercaptopurine (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

2-Bromo-7H-purine-6-thiol (test inhibitor)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a fixed concentration of 6-mercaptopurine, and SAM.

-

Inhibitor Addition: Add varying concentrations of 2-Bromo-7H-purine-6-thiol (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of purified TPMT.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for HPLC analysis.

-

HPLC Analysis: Inject the samples into the HPLC system. The separation of 6-MMP is typically achieved using a C18 column with a suitable mobile phase (e.g., a methanol-water gradient).[7]

-

Detection: Monitor the elution of 6-MMP using a UV detector at its maximum absorbance wavelength.

-

Quantification: Determine the concentration of 6-MMP in each sample by comparing the peak area to a standard curve of known 6-MMP concentrations.

Data Analysis

-

Calculate Percent Inhibition:

-

Percent Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

| Inhibitor Concentration (µM) | 6-MMP Formed (nmol/hr) | % Inhibition |

| 0 (Control) | 10.2 | 0 |

| 0.1 | 8.5 | 16.7 |

| 1 | 5.8 | 43.1 |

| 10 | 2.1 | 79.4 |

| 100 | 0.5 | 95.1 |

| Table 1: Example data for determining TPMT inhibition. |

Part 4: Structure-Activity Relationship (SAR) and Future Directions

While specific SAR data for 2-bromo-purine derivatives as TPMT inhibitors is not available, general principles of medicinal chemistry can guide future optimization efforts.

Key Areas for Modification:

-

2-Position: The bromine atom can be replaced with other halogens (F, Cl, I) or other functional groups to probe the electronic and steric requirements of the active site.

-

Purine Ring: Modifications to the purine ring itself, such as substitutions at other positions, could influence binding affinity.

-

7-Position: The proton at the 7-position could be replaced with various alkyl or aryl groups to explore potential interactions with the enzyme.

Future Research:

-

Validation of Synthesis and Inhibition: The proposed synthesis and the hypothesized inhibitory activity of 2-Bromo-7H-purine-6-thiol need to be experimentally validated.

-

Kinetic Studies: Detailed kinetic studies should be performed to confirm the mechanism of inhibition (e.g., competitive, non-competitive).

-

Structural Studies: Co-crystallization of TPMT with 2-Bromo-7H-purine-6-thiol would provide definitive evidence of its binding mode and guide the rational design of more potent inhibitors.

-

Cell-based Assays: The activity of the inhibitor should be evaluated in cellular models to assess its ability to modulate thiopurine metabolism in a biological context.

The investigation of novel TPMT inhibitors like 2-Bromo-7H-purine-6-thiol holds promise for the development of new therapeutic strategies to optimize thiopurine therapy, potentially allowing for dose adjustments and mitigating the risk of severe side effects in patients with varying TPMT activities.

References

-

Reid, R., et al. (2008). Structural Basis of Substrate Recognition in Thiopurine S-Methyltransferase. Biochemistry, 47(25), 6693–6702. [Link]

-

Reid, R., et al. (2008). Structural Basis of Substrate Recognition in Thiopurine S-Methyltransferase. Biochemistry, 47(25), 6693–6702. [Link]

-

Lennard, L., & Singleton, H. J. (1992). High-performance liquid chromatographic assay of human red blood cell thiopurine methyltransferase activity. Journal of Chromatography B: Biomedical Sciences and Applications, 583(1), 83-90. [Link]

-

Reid, R., et al. (2008). Structural basis of substrate recognition in thiopurine s-methyltransferase. Biochemistry, 47(25), 6693-702. [Link]

-

Sofiene, L., et al. (2012). Insight into TPMT ∗ 23 mutation mis-folding using molecular dynamics simulation and protein structure analysis. Journal of Molecular Modeling, 18(10), 4567-4576. [Link]

-

Zanussi, S., et al. (2006). HPLC/tandem ion trap mass detector methods for determination of inosine monophosphate dehydrogenase (IMPDH) and thiopurine methyltransferase (TPMT). Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1241-4. [Link]

-

Matuszak, E., et al. (2021). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 22(9), 4758. [Link]

-

Montgomery, J. A., & Thomas, H. J. (1979). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry, 22(9), 1109-13. [Link]

-

Woodson, L. C., & Weinshilboum, R. M. (1983). Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. Biochemical Pharmacology, 32(5), 819-26. [Link]

-

Kask, K., et al. (2006). Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 834(1-2), 159-64. [Link]

-

Zare-Karizi, S., et al. (2018). Thiopurine S-Methyltransferase Assay by HPLC in Acute Lymphoblastic Leukemia Patients and a Healthy Iranian. Acta Medica Iranica, 56(5), 301-307. [Link]

-

Schmiegelow, K., et al. (1999). Inhibition of thiopurine S-methyltransferase activity by impurities in commercially available substrates: a factor for differing results of TPMT measurements. European Journal of Clinical Pharmacology, 55(4), 275-81. [Link]

-

de la Moureyre, C. S., et al. (2013). Thiopurine pathway. Pharmacogenetics and Genomics, 23(8), 448-450. [Link]

-

LibreTexts. (2024). 2.7.2: Enzyme Active Site and Substrate Specificity. Biology LibreTexts. [Link]

-

Loo, C. S., et al. (2020). Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Sains Malaysiana, 49(10), 2411-2422. [Link]

-

GPAT Discussion Center. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

-

de la Moureyre, C. S., et al. (2004). Reviewing the mechanism of action of thiopurine drugs: Towards a new paradigm in clinical practice. Alimentary Pharmacology & Therapeutics, 20(8), 819-827. [Link]

-

Ford, L. T., & Berg, J. D. (2010). Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods. Clinical Laboratory, 56(1-2), 1-10. [Link]

-

Appell, M. L., et al. (2013). Metabolic pathways transforming the thiopurine drugs into 6‐tioguanine nucleotides (6‐TGNs). Journal of Crohn's and Colitis, 7(8), 615-623. [Link]

-

University Hospitals Coventry and Warwickshire. (n.d.). TPMT(Thiopurine S-methyltransferase). [Link]

-

Sonic Genetics. (2022, December 1). DEC TPMT and NUDT15 genetic testing. [Link]

-

Twist Bioscience. (2026, January 1). A Rapid and Reliable Absorbance Assay to Identify Drug-Drug Interactions with Thiopurine Drugs. [Link]

-

Twist Bioscience. (2024, December 19). A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. International Journal of Molecular Sciences, 26(1), 13. [Link]

Sources

- 1. STRUCTURAL BASIS OF SUBSTRATE RECOGNITION IN THIOPURINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural basis of substrate recognition in thiopurine s-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic assay of human red blood cell thiopurine methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acta.tums.ac.ir [acta.tums.ac.ir]

Application Note: A Comprehensive Protocol for the Regioselective S-Alkylation of 2-Bromo-7H-purine-6-thiol

Introduction: The Strategic Importance of S-Alkylated Purines

Purine scaffolds are fundamental building blocks in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1][2] Among these, 2-Bromo-7H-purine-6-thiol is a particularly valuable intermediate. The presence of a bromine atom at the C2 position, a reactive thiol group at C6, and multiple nitrogen atoms provides a rich platform for diverse chemical modifications.

The S-alkylation of the C6-thiol group is a critical and widely employed strategy to generate libraries of novel purine derivatives.[3] This modification allows for the introduction of a vast array of alkyl and arylalkyl side chains, profoundly influencing the molecule's steric and electronic properties. Consequently, this can modulate biological activity, solubility, and metabolic stability. This application note provides a robust and detailed protocol for the selective S-alkylation of 2-Bromo-7H-purine-6-thiol, explains the chemical principles governing the reaction's selectivity, and offers guidance for troubleshooting common issues.

Reaction Principles: Achieving Selective S-Alkylation over N-Alkylation

The S-alkylation of 2-Bromo-7H-purine-6-thiol is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4][5] The core challenge lies in achieving high selectivity for the sulfur atom over the competing nitrogen atoms of the purine ring (primarily N7 and N9), which are also nucleophilic.

The key to selectivity rests on several factors:

-

Deprotonation: The thiol group (pKa ≈ 7-8) is significantly more acidic than the N-H protons of the imidazole ring (pKa ≈ 8-9 for N9-H, N7-H is less acidic). By using a carefully chosen base, the thiol can be selectively deprotonated to form the highly nucleophilic thiolate anion (S⁻). This anion is a much stronger nucleophile than the neutral nitrogen atoms.

-

Choice of Base: A mild base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol without significantly deprotonating the ring nitrogens. Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of N-alkylation if not used under controlled conditions.

-

Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone are ideal.[6] They effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly reactive, promoting a rapid SN2 reaction. Protic solvents should be avoided as they can protonate the thiolate, reducing its nucleophilicity.

-

HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) principle, the soft thiolate nucleophile preferentially reacts with soft electrophiles, such as alkyl bromides and iodides.

While S-alkylation is generally favored under these conditions, competing N-alkylation can still occur, leading to a mixture of N7 and N9 isomers.[7][8] Reaction temperature and the specific structure of the alkylating agent can also influence this regioselectivity.

Reaction Scheme

Caption: General reaction scheme for the S-alkylation of 2-Bromo-7H-purine-6-thiol.

Detailed Experimental Protocol

This protocol describes a general procedure for the S-alkylation using a representative alkyl bromide. Researchers should adapt molar equivalents and reaction times based on the specific reactivity of their chosen alkylating agent.

Materials and Equipment

-

Reagents:

-

2-Bromo-7H-purine-6-thiol

-

Alkylating agent (e.g., 1-bromobutane, benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc), HPLC grade

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

-

Safety Precaution: Alkylating agents are often toxic, mutagenic, and lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-7H-purine-6-thiol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the suspension at room temperature.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). The suspension will typically turn a pale yellow color as the thiolate forms. Stir vigorously for 30-45 minutes at room temperature.

-

Alkylation: Add the alkylating agent (1.1 - 1.2 eq) dropwise via syringe to the stirring suspension.

-

Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) if required. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of dichloromethane/methanol or ethyl acetate/hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 4-18 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., a gradient of 0-10% methanol in dichloromethane or 10-50% ethyl acetate in hexanes) to isolate the pure S-alkylated product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation and Troubleshooting

Table 1: Influence of Reaction Parameters on S-Alkylation

| Parameter | Condition | Rationale & Expected Outcome | Potential Issues |

| Base | K₂CO₃, Cs₂CO₃ | Mild bases that selectively deprotonate the thiol, favoring S-alkylation.[1][8] | Reaction may be slow with less reactive alkyl halides. |

| NaH, KHMDS | Strong bases ensure complete and rapid deprotonation of the thiol. | Increased risk of competing N-alkylation or other side reactions. | |

| Solvent | DMF, Acetone | Polar aprotic solvents enhance the nucleophilicity of the thiolate.[6] | DMF can be difficult to remove during work-up. |

| THF, Acetonitrile | Less polar aprotic solvents can sometimes improve selectivity for S-alkylation.[8] | Lower solubility of the purine starting material. | |

| Temperature | Room Temp. | Sufficient for most reactive alkylating agents (iodides, benzyl halides). Minimizes side reactions. | May be too slow for less reactive alkylating agents (chlorides, some bromides). |

| 40-60°C | Increases reaction rate for less reactive alkyl halides. | Higher temperatures can increase the amount of N-alkylated byproducts. | |

| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity follows the leaving group ability (I⁻ > Br⁻ > Cl⁻). | Alkyl iodides are less stable and more expensive. |

Table 2: Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Ineffective deprotonation of the thiol. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH) or a more finely powdered base (K₂CO₃). 2. Switch to a more reactive alkylating agent (e.g., use an iodide instead of a bromide). 3. Increase the reaction temperature in 10°C increments, monitoring for side product formation.[6] |

| Formation of N-Alkylated Side Products | 1. Base is too strong or used in large excess. 2. Reaction temperature is too high. | 1. Use a milder base such as K₂CO₃. Ensure stoichiometry is correct. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. |

| Multiple Spots on TLC (Unidentified) | 1. Decomposition of starting material or product. 2. Dialkylation (S and N). | 1. Ensure an inert atmosphere is maintained. Check the purity of reagents. 2. Use a smaller excess of the alkylating agent (e.g., 1.05 - 1.1 eq). |

| Difficulty in Product Isolation | 1. Product is co-eluting with impurities. 2. Emulsion formation during aqueous work-up. | 1. Optimize the solvent system for column chromatography; try a different solvent system (e.g., toluene/acetone). 2. Add brine to the separatory funnel to help break the emulsion; filter the organic layer through celite.[6] |

Workflow Visualization

Sources

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C [pubs.rsc.org]

- 4. Alkylation - Wikipedia [en.wikipedia.org]

- 5. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimal Solvent Systems for 2-Bromo-7H-purine-6-thiol

[1]

Abstract & Compound Profile

2-Bromo-7H-purine-6-thiol (also known as 2-Bromo-6-mercaptopurine) is a critical heterocyclic scaffold used in the synthesis of nucleoside analogs and antimetabolites.[1] As a structural derivative of 6-mercaptopurine (6-MP), it shares the characteristic poor aqueous solubility of the purine class, further exacerbated by the lipophilic bromine substituent at the C2 position.